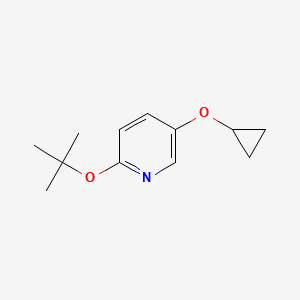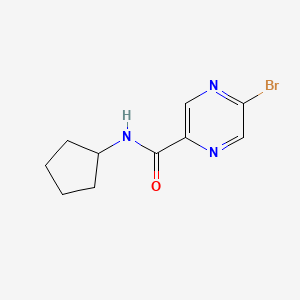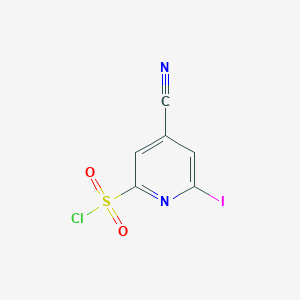
2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,2,2-TRIFLUORO-1-(2-IODOPHENYL)ETHYLAMINE is a compound of interest in various scientific fields due to its unique chemical structure. It contains a trifluoromethyl group and an iodophenyl group attached to an ethylamine backbone. This combination of functional groups imparts distinctive chemical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-TRIFLUORO-1-(2-IODOPHENYL)ETHYLAMINE typically involves the introduction of the trifluoromethyl group and the iodophenyl group onto an ethylamine scaffold. One common method is the nucleophilic substitution reaction where a trifluoromethylated intermediate reacts with an iodophenyl derivative under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-TRIFLUORO-1-(2-IODOPHENYL)ETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups such as amines or hydrocarbons.
Substitution: The trifluoromethyl and iodophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones or aldehydes, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
(1R)-2,2,2-TRIFLUORO-1-(2-IODOPHENYL)ETHYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-TRIFLUORO-1-(2-IODOPHENYL)ETHYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the iodophenyl group can participate in specific interactions with amino acid residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-IODOPHENYL)ETHYLAMINE: Similar structure but lacks the trifluoromethyl group.
2-(4-IODOPHENYL)ETHYLAMINE: Another iodophenyl derivative with different substitution patterns.
2,2,2-TRIFLUOROETHYLAMINE: Contains the trifluoromethyl group but lacks the iodophenyl group.
Uniqueness
The presence of both the trifluoromethyl and iodophenyl groups in (1R)-2,2,2-TRIFLUORO-1-(2-IODOPHENYL)ETHYLAMINE makes it unique compared to similar compounds. This combination imparts distinctive chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, which can be advantageous in various applications.
Properties
Molecular Formula |
C8H7F3IN |
|---|---|
Molecular Weight |
301.05 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-iodophenyl)ethanamine |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7H,13H2 |
InChI Key |
CQTLDIJKNXYAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)

![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)

![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)



